Calcium selenide

Semiconductors Optoelectronics Bandgap Engineering

Researchers developing UV/deep-blue optoelectronic devices or white LED phosphors require wide-bandgap hosts with precise band structure; generic selenides (e.g., ZnSe at 2.70 eV) cannot substitute for CaSe's ~5 eV direct gap. Calcium selenide (CaSe, CAS 1305-84-6) addresses this gap: - ~5 eV direct bandgap (cf. ZnSe 2.70 eV, BaSe ~1.8 eV) enabling deep-blue/UV emission & absorption - Eu²⁺-doped CaSe emits red-orange at 608 nm (43 nm red shift vs. SrSe:Eu²⁺), tunable via Sr/Ca ratio - CaS/CaSe bilayer thermoelectric: steady ZT≈1 across 300-1200 K for waste-heat recovery - Cubic rock-salt (Fm3m), refractive index 2.274; pressure-induced bandgap transition at ~2 GPa Moisture-sensitive; supplied sealed under inert atmosphere. Ideal for phosphor R&D, thermoelectric device fabrication, and high-pressure semiconductor studies.

Molecular Formula CaSe
Molecular Weight 119.05 g/mol
CAS No. 1305-84-6
Cat. No. B072165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium selenide
CAS1305-84-6
Molecular FormulaCaSe
Molecular Weight119.05 g/mol
Structural Identifiers
SMILES[Ca]=[Se]
InChIInChI=1S/Ca.Se
InChIKeyAHMCFSORHHSTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Selenide (CaSe) for Optoelectronic & Thermoelectric R&D


Calcium selenide (CaSe, CAS 1305-84-6) is an inorganic binary compound within the alkaline earth chalcogenide family, crystallizing in a cubic rock-salt (NaCl) structure with space group Fm3m [1]. It exhibits a direct bandgap experimentally estimated at approximately 5 eV, making it a wide-bandgap semiconductor suitable for blue/UV optoelectronics and infrared-sensitive devices [2]. Its refractive index is measured at 2.274, and its density is 3.81 g/cm³, with thermal decomposition occurring at 1408°C in air . CaSe serves as a luminescent host material for rare-earth activators (e.g., Eu²⁺, Ce³⁺) in phosphors for white LEDs and electroluminescent devices [3], and has demonstrated promise as a component in hybrid thermoelectric bilayers with a steady figure of merit ZT≈1 over 300–1200 K [4].

Wide-bandgap semiconductor (~5 eV) for deep-blue/UV optoelectronics
Luminescent host material for Eu²⁺/Ce³⁺-doped phosphors in white LEDs
Hybrid thermoelectric bilayer component with reported ZT≈1 over 300–1200 K

Why CaSe Cannot Be Replaced by Other Selenides


Alkaline earth selenides and transition metal selenides exhibit fundamentally distinct electronic and optical properties that preclude generic substitution. For instance, while ZnSe possesses a bandgap of 2.70 eV and transmits broadly in the infrared (0.45–21.5 μm), CaSe's significantly wider bandgap (~5 eV) positions it for deep-blue/UV emission and absorption applications inaccessible to narrower-gap selenides [1]. Similarly, CaSe's refractive index (2.274) differs markedly from ZnSe (2.40–2.67), directly impacting optical design in layered devices . Even within the alkaline earth selenide series, bandgap values vary substantially: BaSe exhibits the lowest energy gap among this class (~1.8 eV), while SrSe's direct gap is reported at 5.19 eV [2]. Furthermore, CaSe's thermoelectric performance as a bilayer component (ZT≈1 over 300–1200 K) cannot be replicated by substituting with other chalcogenides without altering the entire material stack and fabrication protocol [3]. These quantifiable divergences in band structure, refractive index, and thermoelectric figure of merit necessitate precise, compound-specific selection criteria for procurement in R&D and device manufacturing.

Bandgap mismatch CaSe bandgap (~5 eV) far exceeds ZnSe (2.70 eV) and BaSe (~1.8 eV), precluding swap in UV emission/absorption layers.
Optical index shift Refractive index (2.274) differs significantly from ZnSe (2.40–2.67), altering multilayer optical design if substituted.
Thermoelectric profile CaS/CaSe bilayer ZT stability over 300–1200 K cannot be replicated by other selenides without full stack redesign.

CaSe Quantitative Evidence vs. Selenide Analogs


Bandgap Comparison with BaSe and ZnSe

Calcium selenide (CaSe) exhibits an experimentally determined direct bandgap of approximately 5.0 eV [1], which is significantly wider than that of barium selenide (BaSe), the narrowest-gap alkaline earth selenide at ~1.8 eV [2], and substantially larger than the widely used zinc selenide (ZnSe) at 2.70 eV [3]. This ~3.2 eV difference relative to BaSe and ~2.3 eV difference relative to ZnSe positions CaSe uniquely for deep-blue/UV optoelectronic applications where higher-energy photon absorption or emission is required.

Bandgap comparison
Reported
CaSe: ~5.0 eV
BaSe: ~1.8 eV · ZnSe: 2.70 eV
Enables deep-UV/blue selection where narrower-gap selenides are opaque
Experimental optical absorption; room temperature
Semiconductors Optoelectronics Bandgap Engineering

Refractive Index vs. ZnSe for Optical Layers

The refractive index (n) of calcium selenide is measured at 2.274 , which is notably lower than that of zinc selenide (ZnSe), which ranges from 2.40 at 10.6 μm to 2.67 at 550 nm [1]. This ~0.13–0.40 difference in refractive index is critical when designing multilayer optical coatings, anti-reflection stacks, or waveguide structures where index matching between adjacent layers determines device performance.

Refractive index vs. ZnSe
Reported
CaSe: n = 2.274
ZnSe: n = 2.40–2.67
Lower index supports different optical confinement in multilayer stacks
Bulk crystalline; ZnSe data at 550 nm and 10.6 μm
Infrared Optics Thin Films Refractive Index

Thermoelectric Figure of Merit Stability

A hybrid CaS/CaSe bilayer demonstrates a steady thermoelectric figure of merit ZT≈1 over a wide temperature range of 300–1200 K [1]. In contrast, BaSe, another alkaline earth selenide, achieves a higher peak ZT of 1.51 under p-type doping at 800 K but with stronger temperature dependence [2]. The CaS/CaSe bilayer offers more uniform performance across a broader operational temperature window, which may be advantageous for applications with fluctuating thermal gradients.

Thermoelectric ZT stability
Class-level
CaS/CaSe bilayer: ZT≈1 (300–1200 K)
BaSe: peak ZT=1.51 at 800 K
Supports broad-temperature-range energy harvesting research
DFT+ Boltzmann transport; p-type doping for BaSe
Thermoelectrics Energy Harvesting Figure of Merit

Eu²⁺-Doped Phosphor Emission Tuning

When doped with Eu²⁺ as an activator, CaSe:Eu²⁺ exhibits a broad emission band with a maximum at 608 nm (red-orange), whereas SrSe:Eu²⁺ emits with a maximum at 565 nm (yellow-green) [1]. This 43 nm red shift in CaSe:Eu²⁺ relative to SrSe:Eu²⁺ arises from the smaller lattice parameter of CaSe, which increases the crystal field splitting of the Eu²⁺ 5d orbitals. Furthermore, the emission wavelength of (Ca₁₋ₓSrₓ)Se:Eu²⁺ can be continuously tuned by adjusting the Sr/Ca ratio, enabling precise color engineering for white LED applications .

Eu²⁺ emission tuning
Head-to-head
CaSe:Eu²⁺ λ_max 608 nm
SrSe:Eu²⁺ λ_max 565 nm
43 nm red shift supports red phosphor component for white LEDs
Solid-state synthesis; room-temperature PL
Phosphors White LEDs Luminescence

Pressure-Induced Direct-to-Indirect Bandgap Transition

First-principles calculations using the plane-wave pseudopotential method reveal that CaSe undergoes a transition from a direct to an indirect bandgap semiconductor at a pressure of approximately 2 GPa while remaining in the B1 (NaCl) phase [1]. This pressure-induced electronic transition is a distinctive feature not universally shared across all alkaline earth selenides at the same pressure regime. For comparison, BaSe exhibits a direct gap at ambient pressure (~1.8 eV) but its pressure-dependent behavior differs due to its larger ionic radius and lower bulk modulus. An insulator-to-conductor transition in CaSe is also predicted at 70 GPa in the B2 (CsCl) phase [1].

Pressure-induced gap transition
Class-level
Direct→indirect at ~2 GPa
May support strain-tunable optoelectronic or pressure sensor research
DFT pseudopotential calculations; further insulator-conductor transition at 70 GPa
High-Pressure Physics Electronic Structure Phase Transitions

Optimal Procurement & Application Scenarios for CaSe


Deep-UV Optoelectronics & Blue Phosphors

CaSe's wide direct bandgap of ~5.0 eV makes it a candidate for deep-blue/UV light-emitting diodes (LEDs), laser diodes, and UV photodetectors. Its experimental bandgap exceeds that of ZnSe (2.70 eV) by ~2.3 eV, enabling emission and absorption in spectral regions inaccessible to narrower-gap selenides [1]. Doped with Ce³⁺, CaSe exhibits blue emission (~450 nm), further supporting its use in UV-excited phosphors [2].

Red Phosphors for White LEDs

Eu²⁺-doped CaSe phosphors emit red-orange light with a peak wavelength of 608 nm, providing a 43 nm red shift compared to SrSe:Eu²⁺ (565 nm) [1]. This distinct emission, combined with the ability to tune wavelength via Sr/Ca ratio adjustment, allows CaSe-based phosphors to serve as red emitters in white LED assemblies when combined with InGaN blue chips and green phosphors [2]. The wet-chemical synthesis route yields CaSe₁₋ₓSₓ:Eu phosphors with emission tunable from reddish orange to red .

Wide-Range Thermoelectric Energy Harvesting

A hybrid CaS/CaSe bilayer maintains a steady thermoelectric figure of merit ZT≈1 across a broad temperature range of 300–1200 K, as demonstrated by DFT calculations using Boltzmann transport equations [1]. This temperature-stable performance differentiates CaS/CaSe from materials like BaSe, which achieves a higher peak ZT of 1.51 at 800 K but with stronger temperature sensitivity [2]. The CaS/CaSe bilayer is thus well-suited for thermoelectric generators operating under variable thermal conditions, such as industrial waste heat recovery or automotive exhaust systems.

Pressure-Sensitive Electronic Devices

CaSe undergoes a direct-to-indirect bandgap transition at a relatively low pressure of ~2 GPa, as predicted by plane-wave pseudopotential calculations [1]. This transition alters its electronic and optical properties measurably, suggesting potential applications in pressure sensors, strain-tunable optoelectronics, or as a model system for studying pressure-induced semiconductor physics. The further insulator-to-conductor transition at 70 GPa extends its relevance to high-pressure materials research [1].

Application
Selection Property
Validation Focus
Deep-UV optoelectronics & blue phosphors
Wide direct bandgap
UV emission/absorption edge and exciton peak verification
Red phosphors for white LEDs
Eu²⁺ red-shifted luminescence
Emission peak position and color coordinates under blue excitation
Wide-range thermoelectric harvesting
Temperature-stable ZT plateau
ZT variation across target temperature span in bilayer configuration
Pressure-sensitive electronic devices
Low-pressure direct-to-indirect gap transition
Pressure-dependent resistivity or photoluminescence shift around 2 GPa

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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